

# 1-Cyclopropylethylamine hydrochloride CAS number

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## Compound of Interest

Compound Name:	1-Cyclopropylethylamine hydrochloride
CAS No.:	42390-64-7
Cat. No.:	B1591356

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An In-Depth Technical Guide to **1-Cyclopropylethylamine Hydrochloride** (CAS No. 42390-64-7)

## Introduction

**1-Cyclopropylethylamine hydrochloride**, identified by the Chemical Abstracts Service (CAS) number 42390-64-7, is a pivotal chemical intermediate whose value in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors, cannot be overstated. [1][2] Structurally, it is a primary amine featuring a cyclopropyl group attached to the alpha-carbon of an ethylamine backbone. This seemingly simple molecule is a cornerstone building block for constructing more complex molecular architectures.[1] The presence of the strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties into parent molecules, which can significantly influence their biological activity, metabolic stability, and binding affinity to therapeutic targets.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide in-depth information on the compound's properties,

scalable synthesis protocols, analytical validation methods, key applications, and essential safety and handling procedures. The narrative is designed to explain not just the methodologies but the underlying scientific principles that guide experimental choices, ensuring a robust and reproducible application of this versatile reagent.

## Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. For **1-Cyclopropylethylamine hydrochloride**, the primary and globally recognized identifier is its CAS number, 42390-64-7. [2] This number ensures unambiguous identification in publications, patents, and regulatory documents. The hydrochloride salt form is favored in laboratory and industrial settings as it enhances the compound's stability and often improves its solubility in polar solvents, making it more amenable to various reaction conditions.[1]

The key identifiers and physicochemical properties are summarized below.

Parameter	Value	Source(s)
CAS Number	42390-64-7	[1][2][4]
IUPAC Name	1-cyclopropylethanamine;hydrochloride	[2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClN	[2][4]
Molecular Weight	121.61 g/mol	[1][2]
Appearance	White to Off-White Solid	[1][5]
Melting Point	178-180°C	[5]
Solubility	DMSO (Sparingly, requires heating/sonication), Methanol (Slightly)	[5]
Stability	Hygroscopic	[5]
SMILES	<chem>CC(C1CC1)N.Cl</chem>	[2]
InChIKey	WZWFMMNJURDPFP-UHFFFAOYSA-N	[2][4]
MDL Number	MFCD06685893	[1][2]

## Synthesis and Purification: A Scalable Approach

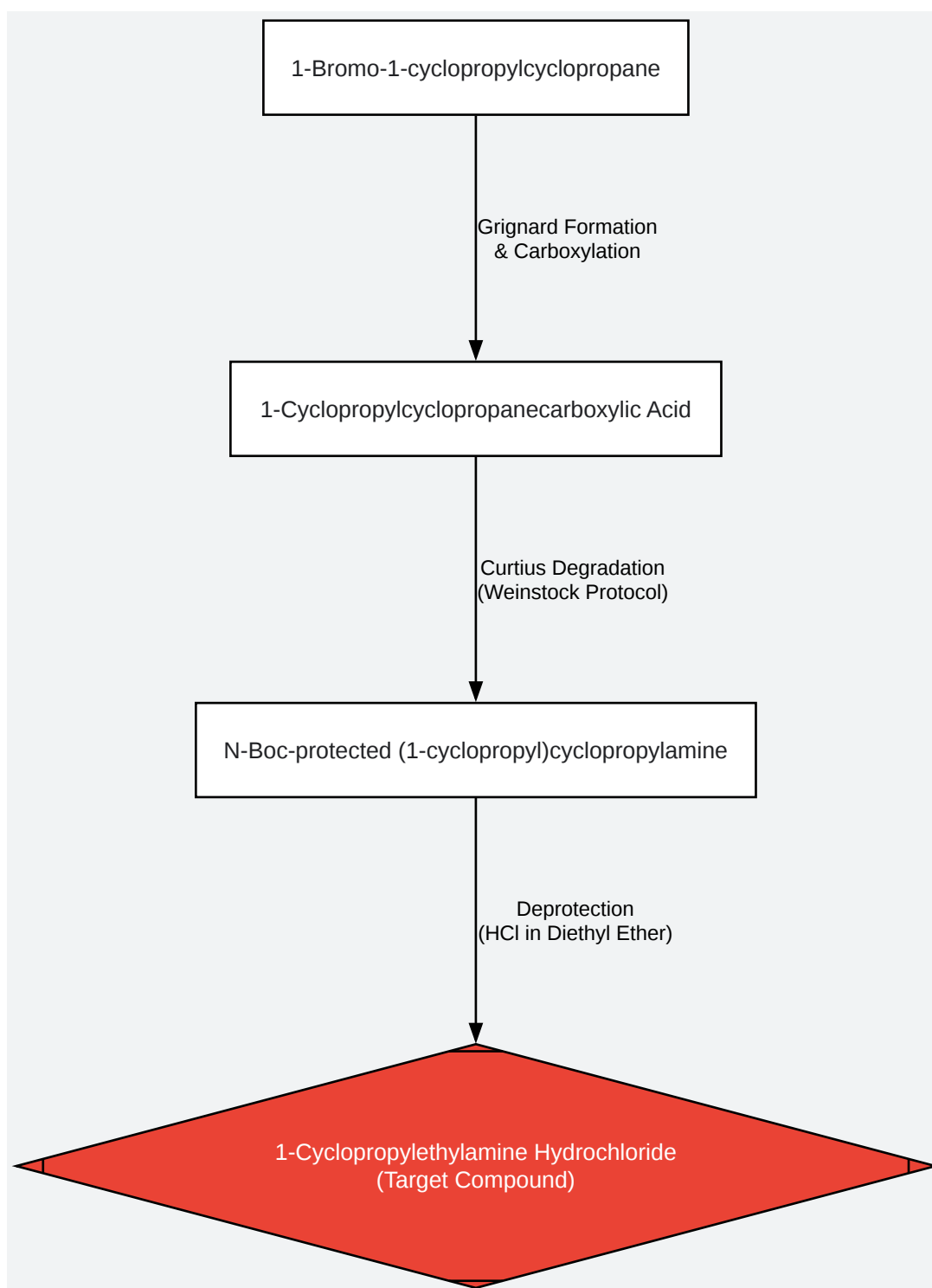
The synthesis of 1-cyclopropylethylamine and its subsequent conversion to the hydrochloride salt can be achieved through various routes.[6] However, for practical application in drug development and large-scale research, a method's scalability, reproducibility, and avoidance of hazardous reagents are paramount. While methods starting from cyclopropyl cyanide or involving organometallic reagents exist, they can present challenges in yield and scalability.[7] [8]

A robust and scalable five-step synthesis starting from commercially available methyl cyclopropanecarboxylate has been developed, which proceeds via a Curtius degradation.[7]

This pathway is advantageous due to its reliable yields and the manageable nature of the intermediates.

## Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in this scalable synthesis route.



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Caption: Scalable synthesis route to 1-Cyclopropylethylamine HCl.

## Experimental Protocol: Synthesis via Curtius Degradation

This protocol is adapted from a validated, scalable procedure.<sup>[7][9]</sup> The causality behind using the N-Boc protecting group is its stability during workup and purification, and its clean, high-yield removal under acidic conditions to afford the desired hydrochloride salt directly.<sup>[10]</sup>

### Step 1: Preparation of 1-Cyclopropylcyclopropanecarboxylic Acid

- This starting material can be prepared from 1-bromo-1-cyclopropylcyclopropane via Grignard reagent formation followed by quenching with solid CO<sub>2</sub>. The resulting acid is then purified.<sup>[7]</sup>

### Step 2: N-Boc-protected (1-cyclopropyl)cyclopropylamine via Curtius Degradation

- To a solution of 1-cyclopropylcyclopropanecarboxylic acid in a suitable anhydrous solvent (e.g., acetone/water), add triethylamine.
- Cool the mixture to 0 °C and add ethyl chloroformate dropwise. Stir for 30 minutes.
- Add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C. (Caution: Sodium azide is highly toxic and explosive).
- After stirring, allow the mixture to warm to room temperature. The intermediate acyl azide is formed.
- Extract the acyl azide into toluene. Crucially, the organic solution must be thoroughly dried, as residual water will lead to the formation of urea byproducts and dramatically lower the yield.<sup>[10]</sup>
- Heat the dried toluene solution to reflux. The acyl azide undergoes thermal rearrangement to the isocyanate.

- Add anhydrous tert-butanol (t-BuOH) and continue refluxing. The isocyanate is trapped by t-BuOH to form the stable N-Boc protected amine.
- Purify the product by standard workup and crystallization or chromatography.

### Step 3: Deprotection to **1-Cyclopropylethylamine Hydrochloride**<sup>[9]</sup>

- Dissolve the purified N-Boc protected amine (84.0 g, 425.8 mmol) in diethyl ether (100 mL).
- At 0 °C, add this solution to a ~5.0 N solution of HCl in diethyl ether (700 mL) in one portion.
- Stir the reaction mixture at 0 °C for 4 hours, then at ambient temperature for 20 hours.
- The product will precipitate as a white solid.
- Filter the precipitate, wash with fresh diethyl ether (200 mL), and dry in a vacuum desiccator over P<sub>4</sub>O<sub>10</sub> overnight.
- This procedure typically yields the target compound, **1-Cyclopropylethylamine hydrochloride**, as a colorless powder in high yield (~87%).<sup>[9]</sup>

## Analytical Characterization

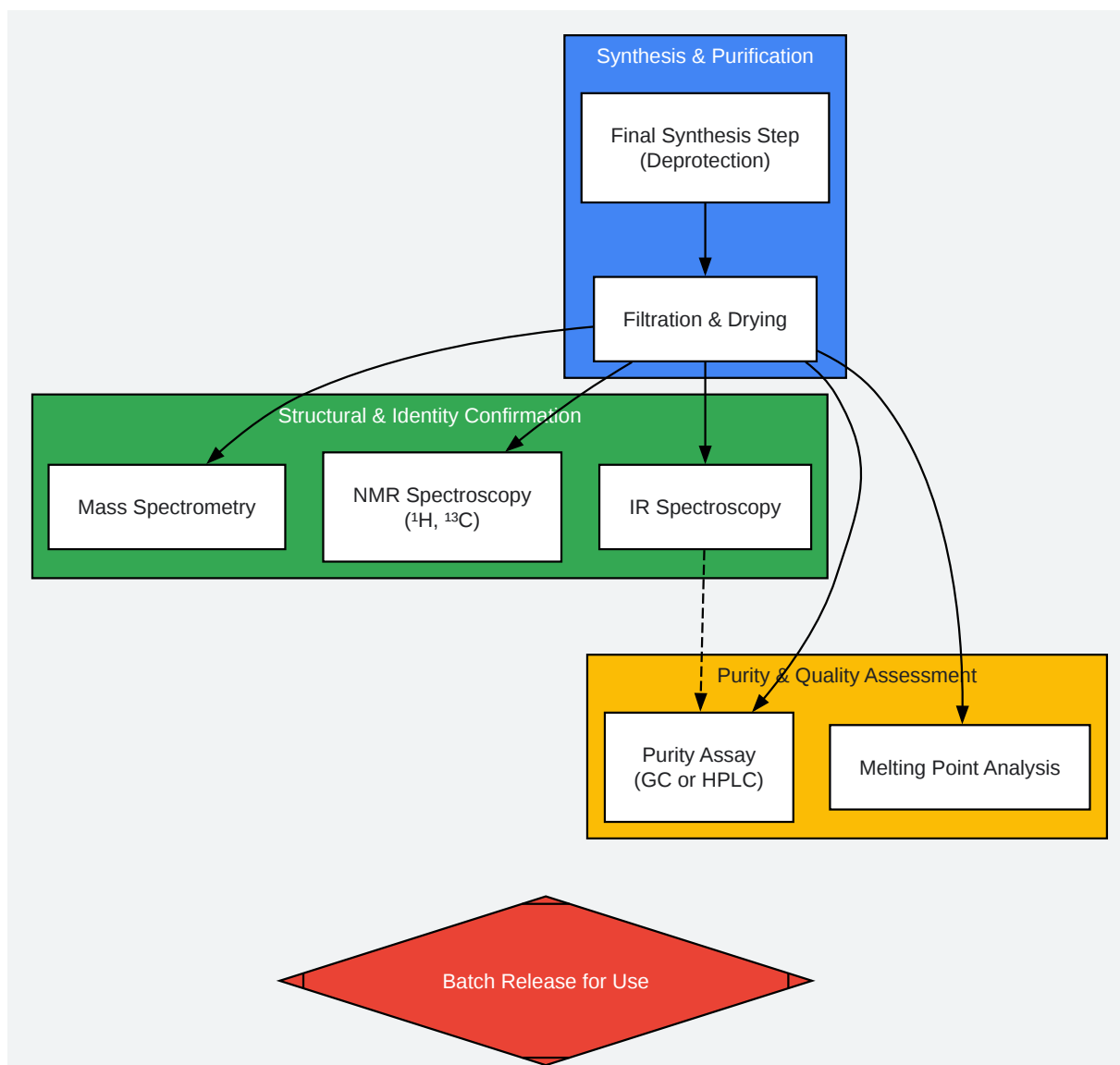
Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable aspect of scientific research. A multi-technique approach provides a self-validating system for quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are the most powerful tools for unambiguous structure elucidation. The proton NMR spectrum will show characteristic signals for the methyl group, the methine proton adjacent to the nitrogen, and the complex multiplets of the cyclopropyl ring protons. The integration of these signals should correspond to the number of protons in the structure.
- Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. The spectrum of **1-Cyclopropylethylamine hydrochloride** will exhibit characteristic stretches for N-H bonds (in the ammonium salt) and C-H bonds. The spectrum should conform to the expected structure.<sup>[1]</sup>

- Purity Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the free base or the salt. Commercial suppliers typically specify a purity of 96.5-100%.<sup>[1]</sup>
- Mass Spectrometry (MS): Provides information on the molecular weight of the free base, confirming the mass of the parent molecule.

## General Analytical Workflow

The following diagram outlines a standard workflow for the characterization and validation of a newly synthesized batch of the target compound.



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Caption: Standard workflow for analytical validation.

## Applications in Research and Drug Development

**1-Cyclopropylethylamine hydrochloride** is not an end product but a valuable starting material. Its utility stems from the amine functional group, which serves as a handle for further

chemical modifications, and the cyclopropyl group, which acts as a bioisostere for other chemical groups, often enhancing pharmacological properties.

- **Medicinal Chemistry Building Block:** It is a key intermediate in the synthesis of pharmaceutically active compounds.[6] The cyclopropyl moiety is known to increase metabolic stability by protecting adjacent positions from enzymatic oxidation by cytochrome P450 enzymes.
- **RORγ Modulators:** The compound is a documented building block for the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators. These modulators are investigated for the treatment of inflammatory diseases, including psoriasis.[6]
- **Agrochemicals:** The broader class of cyclopropylamines is integral to the synthesis of modern herbicides, fungicides, and insecticides, where the unique structure contributes to their biological activity and stability.[3]
- **Antiviral and Anticancer Agents:** The cyclopropylamine scaffold is featured in various compounds explored for antiviral and anticancer therapies.[3] Derivatives have been investigated for activity against Hepatitis C and methicillin-resistant *Staphylococcus aureus* (MRSA).[7]

## Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. Researchers must consult the full Safety Data Sheet (SDS) before use.[11][12][13][14][15]

## GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

Pictogram(s)	Hazard Code	Description
Danger	H301	Toxic if swallowed
Warning	H315	Causes skin irritation
Warning	H319	Causes serious eye irritation
Warning	H335	May cause respiratory irritation

## Handling and Personal Protective Equipment (PPE)

- Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[\[11\]](#)[\[14\]](#)
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or a face shield.[\[12\]](#)[\[13\]](#)
- Avoid contact with skin, eyes, and clothing.[\[14\]](#) In case of contact, rinse the affected area immediately and thoroughly with water.
- Avoid formation of dust and aerosols during handling.[\[12\]](#)
- Wash hands thoroughly after handling.[\[12\]](#)

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[13\]](#)
- The compound is hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[\[5\]](#)
- Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

## Conclusion

**1-Cyclopropylethylamine hydrochloride** (CAS No. 42390-64-7) is a fundamentally important building block that empowers chemists to explore novel molecular space. Its unique structural

features, combined with its accessibility through scalable synthetic routes, make it an indispensable tool in the development of new pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, is crucial for any scientist looking to leverage its potential in their research and development endeavors.

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